N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide
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Overview
Description
The compound “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings. It has a benzothiazole ring, which is a type of aromatic heterocycle with a fused benzene and thiazole ring. It also contains an acetamide group, which is a carboxamide derived from acetic acid, and an ethoxyphenyl group, which is a phenyl ring with an ethoxy substituent .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole ring is aromatic and planar, while the thiazole ring is also aromatic but less planar due to the presence of the sulfur atom . The acetamide group would have a trigonal planar geometry around the carbonyl carbon and a tetrahedral geometry around the nitrogen .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The benzothiazole ring, being aromatic, could undergo electrophilic aromatic substitution reactions . The acetamide group could undergo hydrolysis to form acetic acid and an amine . The ethoxy group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the various functional groups. It would likely be a solid at room temperature, and its solubility would depend on the specific solvent .Scientific Research Applications
Antitumor Activity
Derivatives of benzothiazole, including compounds structurally related to N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide, have been synthesized and evaluated for their antitumor activity. Studies have shown that certain benzothiazole derivatives exhibit considerable anticancer activity against various cancer cell lines, suggesting their potential as chemotherapeutic agents (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant and Anti-inflammatory Compounds
Novel compounds including N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their benzothiazole derivatives have been synthesized and evaluated for antioxidant and anti-inflammatory activities. Certain compounds have shown good efficacy in DPPH radical scavenging and anti-inflammatory activity, indicating their potential in treating oxidative stress and inflammation-related conditions (Koppireddi et al., 2013).
Antimicrobial Agents
Research has also focused on the synthesis of novel benzothiazole derivatives with antimicrobial properties. These compounds have been evaluated against various bacterial and fungal species, showing potent antimicrobial activity. Such studies underline the potential of benzothiazole derivatives as templates for developing new antimicrobial agents (Incerti et al., 2017).
Analgesic Activity
Acetamide derivatives, including those related to this compound, have been synthesized and their analgesic activities investigated. Some derivatives have shown significant decrease in acetic acid-induced writhing responses and increase in hot-plate and tail-clip latencies in animal models, suggesting their potential as analgesic agents (Kaplancıklı et al., 2012).
Molecular Docking and Anti-inflammatory Activity
Benzothiazole derivatives have been designed, synthesized, and computationally studied for their binding interactions with cyclooxygenase-2 (COX-2) enzyme, alongside in vivo analgesic and anti-inflammatory activity evaluations. Findings suggest that certain derivatives display significant anti-inflammatory and analgesic effects, highlighting their potential as nonsteroidal anti-inflammatory drug (NSAID) candidates (Kumar et al., 2020).
Future Directions
The study of benzothiazole derivatives is a very active area of research, with potential applications in medicinal chemistry, particularly in the development of new antimicrobial and antitumor drugs . Further studies could explore the biological activity of this specific compound, as well as potential methods for its synthesis .
Mechanism of Action
Target of Action
Benzothiazole-based compounds have been found to exhibit potent activity against various bacterial strains, including Staphylococcus aureus . They are also known for their anti-tubercular activity, with some derivatives showing better inhibition potency against M. tuberculosis .
Mode of Action
Benzothiazole derivatives often work by interacting with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death .
Biochemical Pathways
Benzothiazole derivatives are known to interfere with various bacterial processes, which can lead to the inhibition of bacterial growth .
Pharmacokinetics
Some benzothiazole derivatives have been shown to have favorable pharmacokinetic profiles .
Result of Action
Benzothiazole derivatives are generally known to inhibit the growth of bacteria, leading to their death .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of benzothiazole derivatives .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-2-25-14-9-7-13(8-10-14)11-18(24)23-20-22-16(12-26-20)19-21-15-5-3-4-6-17(15)27-19/h3-10,12H,2,11H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVWBBVOOYHJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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